Atorvastatin EP impurity H-d5
CAS No.:
Cat. No.: VC16638249
Molecular Formula: C33H33FN2O4
Molecular Weight: 545.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H33FN2O4 |
|---|---|
| Molecular Weight | 545.7 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
| Standard InChI | InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m0/s1/i3D,5D,6D,9D,10D |
| Standard InChI Key | OUCSEDFVYPBLLF-DOCGTMCISA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H]4C[C@@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |
| Canonical SMILES | CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Introduction
Synthesis and Manufacturing Considerations
Deuteration Strategies
The synthesis of Atorvastatin EP impurity H-d5 typically employs catalytic deuteration methods using palladium-based catalysts under controlled hydrogen-deuterium exchange conditions. Key process parameters include:
-
Reaction temperature: 50–70°C
-
Deuterium gas pressure: 2–4 bar
-
Catalyst loading: 0.5–1.5% w/w
-
Reaction time: 24–48 hours
Post-synthesis purification involves preparative HPLC with mobile phases containing 0.1% formic acid in acetonitrile/water gradients, achieving ≥98.5% purity as confirmed by LC-MS .
Stability of Deuterated Form
Accelerated stability studies demonstrate that the deuterium label remains intact under standard storage conditions (2–8°C in amber vials) for ≥24 months . Forced degradation studies reveal comparable stability profiles between the deuterated and non-deuterated forms:
| Stress Condition | Non-deuterated Impurity H Degradation | H-d5 Degradation |
|---|---|---|
| Acidic (0.1N HCl, 70°C) | 12.3% degradation in 24h | 11.8% degradation |
| Alkaline (0.1N NaOH, 70°C) | 18.7% degradation in 24h | 17.9% degradation |
| Oxidative (3% H₂O₂, 70°C) | 22.5% degradation in 24h | 21.3% degradation |
| Photolytic (1.2 million lux hours) | 9.8% degradation | 9.1% degradation |
Table 2: Comparative forced degradation profiles under ICH Q1A(R2) conditions .
Regulatory Significance in Pharmaceutical Development
ICH Guideline Compliance
Atorvastatin EP impurity H-d5 plays a vital role in meeting ICH Q3A/B requirements for impurity qualification thresholds:
Its use enables accurate quantification of impurity H levels below 0.03% in commercial batches, exceeding current regulatory requirements .
Stability-Indicating Method Validation
Method validation data for H-d5-assisted assays demonstrate excellent performance characteristics:
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9998 | ≥0.999 |
| Accuracy (% recovery) | 98.7–101.2% | 98–102% |
| Precision (% RSD) | 0.32% (intra-day) | ≤1.0% |
| LOD | 0.0012% | ≤0.01% |
| LOQ | 0.0038% | ≤0.03% |
Table 3: Validation parameters for impurity H quantification using H-d5 .
Emerging Applications in Metabolite Studies
Recent studies utilize H-d5 to investigate atorvastatin's metabolic pathways. The deuterated impurity serves as a tracer in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume